2-(4-Bromophenyl)-5-nitro-1-benzofuran
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Overview
Description
2-(4-Bromophenyl)-5-nitro-1-benzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a bromine atom attached to a phenyl ring and a nitro group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-nitro-1-benzofuran typically involves the condensation of 4-bromophenylacetic acid with appropriate reagents to introduce the nitro group and form the benzofuran ring. One common method involves the use of bromine and mercuric oxide to brominate phenylacetic acid, followed by cyclization and nitration reactions . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-nitro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-5-nitro-1-benzofuran.
Substitution: Various substituted benzofurans depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-(4-Bromophenyl)-5-nitro-1-benzofuran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-nitro-1-benzofuran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom allows for further functionalization, enabling the compound to bind to specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl moiety but lacks the benzofuran ring.
2-(4-Bromophenyl)piperazine: Contains the bromophenyl group but has a piperazine ring instead of benzofuran.
4-Bromophenyl 4-bromobenzoate: Contains two bromophenyl groups but lacks the nitro group and benzofuran structure.
Uniqueness
2-(4-Bromophenyl)-5-nitro-1-benzofuran is unique due to the combination of the bromophenyl and nitrobenzofuran moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where such properties are desirable.
Properties
Molecular Formula |
C14H8BrNO3 |
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Molecular Weight |
318.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-nitro-1-benzofuran |
InChI |
InChI=1S/C14H8BrNO3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16(17)18)5-6-13(10)19-14/h1-8H |
InChI Key |
URLGIBYHHSRMLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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